molecular formula C8H12F2O B12852170 2-Cyclohexyl-2,3-difluorooxirane

2-Cyclohexyl-2,3-difluorooxirane

Cat. No.: B12852170
M. Wt: 162.18 g/mol
InChI Key: COFKXKRBVYWYPH-UHFFFAOYSA-N
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Description

Foundational Aspects of Fluorinated Small-Ring Heterocycles

Fluorinated small-ring heterocycles, such as aziridines, oxetanes, and particularly oxiranes (epoxides), are valuable building blocks in modern synthetic chemistry. nih.gov The incorporation of fluorine into these strained ring systems imparts distinct chemical properties. The high electronegativity of fluorine creates strong carbon-fluorine bonds and can induce significant dipole moments, influencing the molecule's polarity and intermolecular interactions. magritek.com

The presence of fluorine atoms on a small ring can affect its conformational behavior and stability. For instance, in some fluorinated N-heterocycles, the fluorine substituent can influence ring puckering and conformational preferences. semanticscholar.org In the case of oxiranes, the geminal or vicinal arrangement of fluorine atoms on the ring can significantly impact the reactivity of the epoxide. This is due to the electronic withdrawing nature of fluorine, which can polarize the C-C and C-O bonds of the oxirane ring, making the carbon atoms more susceptible to nucleophilic attack. The study of fluorinated small-ring heterocycles is crucial for developing new synthetic methodologies and for creating novel molecules with potential applications in materials science and medicinal chemistry. nih.gov

Contextualizing Oxirane Derivatives in Contemporary Synthetic Transformations

Oxiranes, or epoxides, are highly versatile intermediates in organic synthesis due to the inherent strain of their three-membered ring. vdoc.pub This strain allows for a wide range of ring-opening reactions with various nucleophiles, leading to the formation of 1,2-difunctionalized compounds with well-defined stereochemistry. These transformations are fundamental in the construction of complex molecular architectures found in natural products and pharmaceuticals. vdoc.pub

The reactivity of the oxirane ring can be modulated by the nature of the substituents attached to it. Electron-withdrawing or electron-donating groups can influence the regioselectivity and stereoselectivity of the ring-opening reaction. Contemporary synthetic methods often employ oxirane derivatives in cascade reactions, where the initial ring-opening event triggers a sequence of further transformations, rapidly building molecular complexity. evitachem.com The development of catalytic and enantioselective methods for the synthesis and transformation of oxiranes remains an active area of research, highlighting their central role in modern organic synthesis.

Scope and Significance of Research on 2-Cyclohexyl-2,3-difluorooxirane

Research on this compound is situated at the intersection of several key areas in organic chemistry. The presence of two fluorine atoms on the oxirane ring is expected to confer unique reactivity, potentially leading to novel synthetic transformations. The bulky cyclohexyl group attached to one of the fluorinated carbon atoms introduces significant steric hindrance, which can be exploited to control the regioselectivity of ring-opening reactions.

The synthesis of this compound itself presents a challenge, likely involving the epoxidation of a corresponding fluoroalkene or the direct fluorination of a cyclohexyl-substituted oxirane precursor. The investigation of its reactivity towards various nucleophiles would provide valuable insights into the electronic and steric effects of the substituents on the oxirane ring. Furthermore, the resulting fluorinated diols or other derivatives could serve as chiral building blocks for the synthesis of more complex and potentially biologically active molecules. The study of this compound, therefore, contributes to a deeper understanding of the chemistry of fluorinated heterocycles and expands the toolbox of synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

2-cyclohexyl-2,3-difluorooxirane

InChI

InChI=1S/C8H12F2O/c9-7-8(10,11-7)6-4-2-1-3-5-6/h6-7H,1-5H2

InChI Key

COFKXKRBVYWYPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(C(O2)F)F

Origin of Product

United States

Comprehensive Synthetic Routes to 2 Cyclohexyl 2,3 Difluorooxirane and Analogous Structures

Direct Epoxidation Strategies for Fluorinated Olefins

The direct epoxidation of fluorinated alkenes is a primary method for the synthesis of fluorooxiranes. The electron-withdrawing nature of fluorine atoms deactivates the double bond towards electrophilic attack, necessitating potent oxidizing agents and carefully optimized reaction conditions.

Oxidizing Agent Selection and Reaction Parameter Optimization

A variety of oxidizing agents have been employed for the epoxidation of fluorinated olefins. Traditional reagents like meta-chloroperoxybenzoic acid (mCPBA) and peracetic acid are effective. nih.gov For instance, the epoxidation of a chlorotonil derivative, which contains a cyclohexene (B86901) moiety, was achieved with mCPBA, albeit in moderate yields. nih.gov The choice of solvent and pH can also be critical. For example, the epoxidation of various alkenes using trifluoroacetone and hydrogen peroxide is performed at a high pH. organic-chemistry.org

The use of hydrogen peroxide as a "green" oxidant is of significant interest. Its activation is often achieved through various catalytic systems. Metal salts, such as manganese sulfate (B86663) in the presence of a bicarbonate buffer, have been shown to effectively catalyze the epoxidation of various alkenes. organic-chemistry.org The reaction temperature and the nature of the solvent also play a crucial role. For instance, the ring opening of epoxides with agents like Et3N/3HF can be conducted at elevated temperatures in a sealed vessel. core.ac.uk

Below is a table summarizing the use of different oxidizing agents for the epoxidation of various olefins, which can be considered analogous to the precursors of 2-Cyclohexyl-2,3-difluorooxirane.

Oxidizing AgentSubstrate TypeCatalyst/PromoterSolventKey ObservationsReference
m-CPBACyclohexene derivativeNoneChloroformModerate yield, diastereoselectivity observed. nih.gov nih.gov
Peracetic AcidChlorotonil derivativeNoneNot specifiedStereoselective formation of one diastereomer. nih.gov nih.gov
Hydrogen PeroxideVarious alkenesTrifluoroacetophenoneNot specifiedHigh to quantitative yields, chemoselective. organic-chemistry.org organic-chemistry.org
Hydrogen PeroxideLipophilic alkenesMnSO4 / BicarbonateIonic LiquidEffective at room temperature. organic-chemistry.org organic-chemistry.org
Hydrogen PeroxideAlkenesMethyltrioxorhenium (MTO) / 3-CyanopyridineNot specifiedHigh isolated yields. organic-chemistry.org organic-chemistry.org
DimethyldioxiraneAllylsilanesin situ generatedDichloromethaneHigh yield and complete regioselectivity for subsequent fluorohydrin synthesis. acs.org acs.org

Regio- and Stereocontrol in Fluoroalkene Epoxidation

Achieving regio- and stereocontrol is a significant challenge in the epoxidation of substituted fluoroalkenes. The substitution pattern on the alkene and the steric bulk of the substituents heavily influence the facial selectivity of the epoxidation. In the case of cyclohexyl-substituted alkenes, the bulky cyclohexyl group can direct the oxidizing agent to the less sterically hindered face of the double bond. For example, the steric hindrance of an axial methyl group was found to direct the epoxidation of a cyclohexene ring. nih.gov

The stereochemistry of the starting alkene is often transferred to the resulting epoxide, especially in concerted epoxidation reactions. For the synthesis of a specific diastereomer of an epoxide, the stereochemistry of the precursor alkene must be controlled. Furthermore, the conditions of the reaction, including the choice of catalyst and solvent, can influence the diastereomeric ratio of the product. nih.gov

Catalyst Development for Enhanced Yield and Selectivity

To overcome the inherent low reactivity of fluorinated olefins, significant research has focused on developing efficient catalytic systems. Organocatalysts, such as 2,2,2-trifluoroacetophenone, have proven to be highly effective for the epoxidation of a wide range of olefins with hydrogen peroxide, offering high yields under mild conditions. organic-chemistry.org

Transition metal catalysts are also widely employed. Titanium-grafted mesoporous silica (B1680970) has been studied for the epoxidation of cyclohexene. rsc.org Molybdenum complexes have also shown high catalytic activity for olefin epoxidation. mdpi.com For asymmetric epoxidation, chiral catalysts are employed. For instance, peptide-based catalysts containing trifluoromethyl ketones have been developed for the enantioselective epoxidation of various alkenes using hydrogen peroxide as the oxidant. nih.gov The development of such catalysts is crucial for accessing enantioenriched fluorinated epoxides.

Intramolecular Cyclization Approaches to Fluorooxiranes

An alternative to direct epoxidation is the intramolecular cyclization of appropriately functionalized precursors. These methods often involve the formation of a C-O bond from a halohydrin or a related species.

C-O Bond Formation in Fluorinated Alcohol Precursors

A common strategy for forming epoxides is the intramolecular cyclization of a halohydrin. In the context of fluorinated epoxides, this involves a fluorohydrin. The synthesis of such precursors can be achieved through various methods. For example, the ring-opening of a non-fluorinated epoxide with a fluoride (B91410) source can generate a fluorohydrin, which can then be cyclized to form a new epoxide. The use of reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF) is common for such transformations. core.ac.uk

The synthesis of a tetrafluorodiol has been achieved through a sequence involving the nucleophilic ring-opening of an epoxide with Et3N·3HF to introduce the first fluorine atom, followed by further functionalization and introduction of a second fluorine via a cyclic sulfate strategy. st-andrews.ac.uk This approach highlights the potential to build complex fluorinated structures that can serve as precursors to epoxides.

The table below outlines key steps in the synthesis of fluorinated alcohols that are potential precursors for intramolecular epoxidation.

PrecursorReagent(s)IntermediateKey TransformationReference
EpoxideEt3N·3HFFluorohydrinNucleophilic ring-opening to introduce fluorine. st-andrews.ac.uk st-andrews.ac.uk
Difluoro alcoholSO2Cl2, then Et3N·3HFCyclic sulfateIntroduction of a second fluorine atom. st-andrews.ac.uk st-andrews.ac.uk
AllylsilanemCPBA, then HF·Et3N2-Fluoro-3-silylpropan-1-olEpoxidation followed by regioselective ring-opening. acs.org acs.org

C-F Bond Activation-Mediated Epoxidation

While less direct, the activation of a C-F bond presents a potential pathway for the formation of the C-O bond in an epoxide. This approach is particularly relevant for the synthesis of highly fluorinated compounds. The selective activation of a C-F bond in the presence of other functional groups is a significant challenge due to the high bond dissociation energy of the C-F bond. baranlab.org

Transition-metal-mediated C-F bond activation has been explored for the functionalization of fluorinated molecules. researchgate.net For instance, rhodium complexes have been shown to activate C-F bonds in fluorinated propenes, enabling cross-coupling reactions. rsc.org While not a direct epoxidation method, the functionalization of a C-F bond to introduce a leaving group adjacent to a hydroxyl group could facilitate a subsequent intramolecular cyclization to form the oxirane ring.

Acid-promoted C-F bond activation is another potential strategy. Strong Lewis acids can facilitate the cleavage of a C-F bond, leading to the formation of a carbocation that can be trapped by a nucleophile. sioc-journal.cn This approach could be envisioned in a scenario where an intramolecular hydroxyl group acts as the nucleophile to form the epoxide ring.

Base-Promoted and Organocatalytic Cyclizations

The formation of an epoxide ring via intramolecular cyclization is a cornerstone of organic synthesis. For fluorinated substrates like this compound, this can be achieved through base-promoted or organocatalytic routes, starting from a suitable halohydrin precursor.

The base-promoted cyclization of halohydrins is a well-established method for synthesizing epoxides. chegg.comyoutube.com The mechanism involves two primary steps: first, a strong base deprotonates the hydroxyl group of the halohydrin, forming a more nucleophilic alkoxide ion. chegg.com In the second step, the newly formed alkoxide attacks the carbon atom bearing the halogen in an intramolecular Sₙ2 reaction, displacing the halide and closing the three-membered oxirane ring. chegg.comyoutube.com This intramolecular process is typically rapid due to the proximity of the reacting groups within the same molecule. youtube.com

While effective, traditional base-promoted methods often lack stereocontrol. Modern organocatalysis offers a powerful solution for achieving high enantioselectivity. Chiral catalysts can orchestrate the cyclization to favor the formation of one enantiomer over the other. For instance, analogous systems have been developed for the enantioselective fluorocyclization of alkenes to create fluorinated heterocycles like tetrahydrofurans and pyrrolidines. nih.govacs.org These reactions often employ chiral hypervalent iodine(III) catalysts generated in situ. nih.govacs.org The catalyst coordinates with the substrate, creating a chiral environment that directs the nucleophilic attack and subsequent ring closure, leading to products with high enantiomeric excess (ee). nih.gov In some systems, lower reaction temperatures have been shown to further enhance enantioselectivity. acs.org

Table 1: Key Features of Cyclization Strategies for Fluoro-Epoxide Synthesis

MethodKey FeaturesMechanismStereocontrol
Base-Promoted Cyclization Uses a strong base (e.g., NaOH) on a fluorohalohydrin precursor.Deprotonation followed by intramolecular Sₙ2 attack. chegg.comGenerally low unless a chiral substrate is used.
Organocatalytic Fluorocyclization Employs a chiral catalyst (e.g., chiral iodine(III) species) and a fluorine source.Formation of a chiral intermediate that directs enantioselective ring closure. nih.govHigh enantioselectivity (up to 96% ee reported for analogous systems). nih.govacs.org

Carbene Insertion and Rearrangement Pathways

Carbene chemistry provides unique routes for ring formation and functionalization, including the construction of fluorinated oxiranes and the rearrangement of related structures.

Difluorocarbene Methodologies for Oxirane Ring Construction

Difluorocarbene (:CF₂) is a highly reactive intermediate widely used for introducing gem-difluoromethyl groups. acs.org It is typically generated from precursors such as halodifluoromethanes (e.g., HCF₂Cl) in the presence of a base, or from organosilicon reagents like (bromodifluoromethyl)trimethylsilane. beilstein-journals.orgcas.cn

The most common reaction of difluorocarbene with alkenes is [2+1] cycloaddition to yield gem-difluorocyclopropanes. acs.orgbeilstein-journals.org However, the construction of an oxirane ring requires a different approach. One plausible pathway involves the reaction of difluorocarbene with a carbonyl compound, such as a cyclohexyl-substituted ketone. The lone-pair electrons on the oxygen atom of a carbonyl group can trap the difluorocarbene to form an oxonium ylide intermediate. acs.org This highly reactive species can then undergo subsequent rearrangement or cyclization to form the desired this compound structure. This approach leverages the electrophilic nature of the carbene and the nucleophilicity of the carbonyl oxygen.

Table 2: Common Precursors for Difluorocarbene Generation

PrecursorGeneration MethodTypical ConditionsReference
Chlorodifluoromethane (HCF₂Cl) Base-promoted dehydrohalogenationStrong base (e.g., KOtBu) or alkoxide generated in situ from an epoxide. cas.cn cas.cn
(Bromodifluoromethyl)trimethylsilane (BrCF₂SiMe₃) Halide-induced decompositionCatalytic amounts of a halide source (e.g., tetrabutylammonium (B224687) bromide). beilstein-journals.org
Hexafluoropropylene oxide (HFPO) Thermal decompositionHigh temperatures, often in an autoclave. cas.cn

Divergent Rearrangements of Cyclopropyl-Substituted Fluoroepoxides (analogous systems)

The study of analogous fluorinated systems provides significant insight into the potential reactivity of this compound. Research on cyclopropyl-substituted fluoroepoxides has revealed fascinating divergent rearrangement pathways that are controlled by the reaction conditions. acs.orgcas.cn These rearrangements involve both the cleavage and formation of C-F bonds. cas.cn

Specifically, when treated with a catalytic amount of a Brønsted acid like benzoic acid, cyclopropyl-substituted fluoroepoxides undergo a 1,5-fluorine migration. acs.orgnih.gov This process is believed to proceed through an acid-activated epoxide that opens to form a carbocation intermediate. acs.orgcas.cn Subsequent ring-opening of the strained cyclopropyl (B3062369) group leads to a rearranged carbocation that is then captured by the fluoride ion. cas.cn

In contrast, when the same fluoroepoxides are heated with a base such as potassium carbonate (K₂CO₃), they undergo an efficient 1,2-fluorine migration. acs.orgacs.org This transformation is proposed to occur via a different mechanism, possibly involving a tight ion pair intermediate or a concerted process, leading to a product with a different substitution pattern. cas.cn The ability to switch between these two distinct rearrangement pathways by simply changing the catalyst from acidic to basic highlights the rich and controllable chemistry of fluoroepoxides.

Table 3: Condition-Dependent Rearrangements of a Phenyl-Cyclopropyl-Substituted Fluoroepoxide

ConditionsPredominant RearrangementProposed IntermediateYield of Major ProductRegioselectivity (P acs.orgacs.org:P nih.govacs.org)Reference
Benzoic Acid (cat.), CH₂Cl₂ 1,5-Fluorine MigrationCarbocation61%2:98 cas.cn
K₂CO₃, CH₃CN, 60 °C 1,2-Fluorine MigrationTight Ion Pair / Concerted74%≥98:2 cas.cn

Precursor Synthesis and Stereochemical Control

The successful synthesis of this compound is critically dependent on the availability of suitable fluorinated precursors. The development of methods for preparing cyclohexyl-substituted fluorinated alkenes and for controlling stereochemistry is therefore of paramount importance.

Preparation of Cyclohexyl-Substituted Fluorinated Alkenes

The primary precursors for the epoxidation step are cyclohexyl-substituted fluorinated alkenes. One robust method for their synthesis starts from a 4-substituted cyclohexanone. researchgate.net The ketone can be treated with an organosilicon nucleophilic fluorinating agent, such as (trifluoromethyl)trimethylsilane (B129416) (Ruppert's reagent), to form a tertiary alcohol. researchgate.net Subsequent acid-catalyzed dehydration of this alcohol yields the corresponding fluorinated alkene.

Another classical and versatile method for alkene synthesis is the Wittig reaction. google.com This approach would involve reacting a fluorinated phosphonium (B103445) ylide with cyclohexanecarboxaldehyde (B41370) or, conversely, reacting a cyclohexyl-substituted phosphonium ylide with a fluorinated aldehyde. This method is particularly useful for controlling the position of the double bond. A patent describes the preparation of trans-4-substituted cyclohexyl ethylene (B1197577) using a Wittig reaction with paraformaldehyde, a process that avoids cis/trans isomerization issues encountered in other routes. google.com

Stereoselective Synthesis of Chiral Fluoro-Substituted Building Blocks

Introducing chirality into fluorinated molecules is a significant challenge in synthetic chemistry, but numerous stereoselective methods have been developed. These strategies are essential for accessing enantiomerically pure versions of the target oxirane or its precursors.

Organocatalysis has emerged as a powerful tool for this purpose. For example, the enantioselective cyclopropanation of fluoro-substituted allylic alcohols can be achieved using a chiral dioxaborolane ligand in conjunction with a zinc carbenoid. bohrium.com This methodology has been shown to produce chiral fluorocyclopropanes with excellent yields and high enantioselectivity (e.g., 95% ee). bohrium.com

Transition metal catalysis also offers effective solutions. The palladium(II)-catalyzed fluorination of unactivated C(sp³)–H bonds in α-amino acid derivatives has been demonstrated, using a chiral directing group to achieve high diastereoselectivity. researchgate.net Furthermore, asymmetric fluorination reactions can be used to create chiral centers directly. The fluorination of chiral enamides using electrophilic fluorine sources like Selectfluor™ proceeds with high regio- and stereoselectivity to furnish chiral α-fluoro-imides. nih.gov These chiral building blocks can then be elaborated into more complex targets.

Table 4: Selected Methods for Stereoselective Fluorine Installation

MethodSubstrate TypeChiral InfluenceOutcomeReported SelectivityReference
Organocatalytic Cyclopropanation Fluoro-substituted allylic alcoholChiral Dioxaborolane LigandChiral Fluorocyclopropaneup to 95% ee bohrium.com
Organocatalytic Fluorocyclization 1,1-Disubstituted alkene with nucleophileChiral Iodine(III) CatalystChiral Fluorinated Heterocycleup to 96% ee nih.gov
Pd(II)-Catalyzed C-H Fluorination α-Amino acid derivativeChiral Directing Group (PIP)Diastereoselective β-fluorinationHigh diastereoselectivity researchgate.net
Electrophilic Fluorination Chiral EnamideChiral Oxazolidinone AuxiliaryChiral α-Fluoro-imideHigh π-facial selectivity nih.gov

Chiral Auxiliaries and Catalysts in Precursor Functionalization

The introduction of stereocenters into fluorinated molecules is a critical challenge in synthetic chemistry, as the stereochemical configuration can profoundly influence biological activity. For the synthesis of enantiomerically enriched this compound, controlling the facial selectivity of the epoxidation of its precursor, 1-cyclohexyl-1,2-difluoroethene, is paramount. This is achieved by employing either chiral auxiliaries temporarily attached to the precursor or by utilizing external chiral catalysts that create a stereochemically biased reaction environment.

Chiral Catalysts in Asymmetric Epoxidation

Organocatalysis has emerged as a powerful platform for the asymmetric epoxidation of a wide range of olefins, including those bearing fluorine atoms. mdpi.com Chiral ketones and the iminium salts derived from chiral amines are particularly effective for this transformation, operating via the catalytic generation of a chiral dioxirane (B86890) or oxaziridinium salt, respectively, which then acts as the oxygen transfer agent. bohrium.comlboro.ac.uk

Research into the asymmetric epoxidation of various fluoroolefins has shown that high enantioselectivity can be achieved using chiral ketone catalysts. nih.govresearchgate.net Fructose-derived ketones, for instance, have been identified as highly effective for the epoxidation of trans- and trisubstituted olefins. nih.gov The precursor to the target molecule, 1-cyclohexyl-1,2-difluoroethene, falls into this category. The steric and electronic properties of the fluorine atoms have a significant impact on the enantioselectivity of the epoxidation, sometimes acting as effective directing groups through interactions with the catalyst, while in other cases being detrimental to selectivity. nih.gov

The proposed transition state for these reactions involves the olefin approaching the electrophilic oxygen of the catalytically generated dioxirane. The stereochemical outcome is dictated by the minimization of steric hindrance between the olefin's substituents (in this case, the cyclohexyl group) and the bulky chiral scaffold of the catalyst. nih.gov

Studies on a range of fluoroolefins using different ketone catalysts provide insight into the potential success of this strategy for synthesizing chiral this compound. The enantiomeric excess (ee) is highly dependent on the structure of both the substrate and the catalyst. nih.gov

EntryOlefin SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)Reference
1(E)-1-Fluoro-2-octeneKetone 1 (Fructose-derived)8592 nih.gov
2(Z)-1-Fluoro-2-octeneKetone 38086 nih.gov
31,1-Difluoro-2-octeneKetone 1 (Fructose-derived)7188 nih.gov
4(E)-1-Fluoro-1-deceneKetone 27887 nih.gov

This table presents selected data from studies on analogous fluoroolefins to illustrate the effectiveness of chiral ketone catalysis. The specific epoxidation of 1-cyclohexyl-1,2-difluoroethene would require dedicated experimentation.

Chiral Auxiliaries for Stereocontrol

An alternative to catalytic asymmetric transformation is the use of a chiral auxiliary. wikipedia.org This strategy involves covalently attaching a chiral molecule to the synthetic precursor to direct the stereochemistry of a subsequent reaction. After the key stereocenter-forming step, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For fluorinated compounds, specialized chiral auxiliaries have been developed. A notable example is the use of fluorinated oxazolidines, known as FOX auxiliaries, derived from trifluoromethylated oxazolidines. cyu.fr These have proven highly effective in directing reactions such as alkylations and hydroxylations of amide enolates, affording excellent diastereoselectivity. cyu.fr

In the context of synthesizing this compound, a chiral auxiliary could be incorporated into the structure of the difluoroalkene precursor. For example, if the cyclohexyl ring itself were derived from a chiral starting material, such as trans-2-phenyl-1-cyclohexanol, it could function as an internal auxiliary, directing the facial approach of the epoxidizing agent. wikipedia.org A theoretical and experimental study has highlighted the presence of fluorine-metal interactions that can rigidify the transition state of a reaction, thereby directing the approach of an incoming electrophile and enhancing stereoselectivity. cyu.fr While typically applied to enolate functionalization, similar principles of steric and electronic control could be leveraged in the epoxidation of a precursor bearing a suitable chiral auxiliary.

Mechanistic Investigations into 2 Cyclohexyl 2,3 Difluorooxirane Reactivity

Ring-Opening Reaction Pathways of Difluorooxiranes

The high ring strain and the presence of electronegative fluorine atoms make the oxirane ring of 2-Cyclohexyl-2,3-difluorooxirane susceptible to cleavage under various conditions. The reaction pathways are largely dictated by the nature of the attacking species, whether it be a nucleophile or an acid catalyst.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the epoxide ring is a fundamental process for the formation of functionalized products. nih.gov In the case of difluorooxiranes, the presence of fluorine significantly influences the course of these reactions.

The regioselectivity of nucleophilic ring-opening in unsymmetrical epoxides is a critical aspect, often governed by a combination of steric and electronic factors. d-nb.infoclockss.org In base-catalyzed or nucleophilic ring-openings of typical epoxides, the nucleophile generally attacks the less sterically hindered carbon atom in an SN2-type mechanism. unizin.orglibretexts.org

However, the introduction of fluorine atoms can alter this selectivity. The strong electron-withdrawing nature of fluorine can significantly impact the electronic properties of the adjacent carbon atoms. cnr.it This electronic perturbation can influence the stability of the transition states leading to different regioisomers. semanticscholar.org While steric hindrance from the cyclohexyl group would favor attack at the C3 carbon, the electronic effects of the two fluorine atoms at C2 and C3 must be considered. The gem-difluoro group at C2 can create a more electrophilic center, potentially directing nucleophilic attack to this position despite the steric bulk of the cyclohexyl group. The interplay between these steric and electronic effects is a key determinant of the regiochemical outcome. magtech.com.cn

Table 1: Factors Influencing Regioselectivity in Nucleophilic Ring-Opening

FactorInfluence on this compound
Steric Hindrance The cyclohexyl group at C2 sterically hinders nucleophilic attack at this position, favoring attack at C3.
Electronic Effects The two fluorine atoms are strongly electron-withdrawing, potentially making the adjacent carbon atoms more electrophilic. The precise effect on C2 versus C3 depends on the specific electronic distribution in the transition state.
Nucleophile Strength Stronger nucleophiles are more likely to react via an SN2 mechanism, where steric factors are often dominant. libretexts.org

Nucleophilic ring-opening of epoxides is typically a stereospecific reaction. In an SN2 mechanism, the nucleophile attacks from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack. libretexts.org This process, when applied to a chiral epoxide, can lead to the formation of a single diastereomer, thus preserving stereochemical purity.

For this compound, assuming the reaction proceeds via an SN2 pathway, the stereochemistry of the starting material will directly dictate the stereochemistry of the product. If the starting epoxide is a single enantiomer or diastereomer, the ring-opened product is expected to be formed with high diastereoselectivity. The relative stereochemistry of the cyclohexyl group, the newly introduced nucleophile, and the remaining fluorine and hydroxyl groups will be fixed. Catalyst-controlled systems have been developed for other epoxides to achieve high regioselectivity and, consequently, diastereoselectivity. umn.edursc.org

A wide array of nucleophiles can be employed for the ring-opening of epoxides, including oxygen, nitrogen, and carbon-based nucleophiles. nih.govunizin.orgvdoc.pubrsc.org The choice of nucleophile and reaction conditions can significantly influence the outcome of the reaction.

Common nucleophiles and their expected products in the reaction with this compound are outlined below:

Table 2: Scope of Nucleophiles for Ring-Opening of this compound

NucleophileExpected Product TypeReaction Conditions
Hydroxide (OH⁻) DiolBasic, often with heating unizin.org
Alkoxides (RO⁻) Ether alcoholBasic unizin.org
Amines (RNH₂, R₂NH) Amino alcoholCan be performed neat or in a solvent unizin.orgvdoc.pub
Grignard Reagents (RMgX) AlcoholAnhydrous ether solvent unizin.org
Enolates γ-Hydroxy ketone/esterBasic, often requires a strong base to form the enolate nih.gov

The reaction conditions, such as solvent, temperature, and the presence of a catalyst, are crucial. For instance, less nucleophilic species may require elevated temperatures or the use of a Lewis acid to facilitate the reaction. rsc.org The choice of solvent can also play a role in stabilizing intermediates and influencing the reaction rate.

Acid-Catalyzed Transformations and Rearrangements

In the presence of an acid catalyst, the ring-opening of epoxides proceeds through a different mechanistic pathway, often leading to different regiochemical and stereochemical outcomes compared to nucleophilic ring-opening. unizin.orgmasterorganicchemistry.com

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. masterorganicchemistry.combyjus.comlibretexts.org This is followed by the breaking of a carbon-oxygen bond to form a carbocationic intermediate. In the case of unsymmetrical epoxides, the positive charge will preferentially develop on the carbon atom that can best stabilize it. byjus.comkhanacademy.org For this compound, the tertiary carbon (C2) bearing the cyclohexyl group would be expected to better stabilize a positive charge compared to the secondary carbon (C3).

The mechanism is often described as a hybrid between SN1 and SN2. byjus.comlibretexts.orglibretexts.org While there is significant carbocationic character at the more substituted carbon, the nucleophile attacks before a fully formed carbocation is generated. masterorganicchemistry.combyjus.comlibretexts.org This backside attack on the more substituted carbon leads to a trans relationship between the incoming nucleophile and the hydroxyl group. unizin.orgbyjus.com

The presence of fluorine atoms can have a destabilizing effect on an adjacent carbocation due to their strong inductive electron withdrawal. This could potentially disfavor the formation of a carbocation at C2, despite the presence of the cyclohexyl group. Computational studies on similar fluorinated radicals have shown that fluorine substituents can raise the energy barriers for certain reactions. acs.org Therefore, the stability of the carbocationic intermediate in the acid-catalyzed ring-opening of this compound is a complex interplay of the stabilizing effect of the cyclohexyl group and the destabilizing inductive effect of the fluorine atoms.

The subsequent attack by a nucleophile on this carbocationic intermediate leads to the final ring-opened product. If the nucleophile is water, a diol will be formed. If an anhydrous acid like HX is used, a halohydrin will be the product. unizin.orgbyjus.comlibretexts.org

Competing Eliminations and Cyclizations

In the reactivity of epoxides, particularly those substituted with electron-withdrawing groups like fluorine, the initial ring-opening event is often followed by competing reaction pathways, namely elimination and intramolecular cyclization. The outcome is typically dictated by the reaction conditions and the substrate's structural features.

In the context of this compound, a nucleophilic attack would preferentially occur at the C3 carbon, leading to a ring-opened intermediate. This intermediate can then undergo several transformations. If the nucleophile contains a distal reactive site, intramolecular cyclization can occur. However, a common competing pathway is the elimination of a fluoride (B91410) ion (β-fluoride elimination) to form a vinyl fluoride. Research on related fluorinated heterocycles has shown that when the rate of cyclization is slow, competing elimination reactions can become the dominant pathway. bristol.ac.uk This is particularly relevant for gem-difluoro compounds, where β-fluoride elimination is a known decomposition route for intermediates formed during reactions. nih.govresearchgate.net

The choice between cyclization and elimination is a kinetic competition. For this compound, a hypothetical reaction with a bifunctional nucleophile like an amino alcohol could lead to either a cyclized product (e.g., a morpholine (B109124) derivative) or an elimination product (an α-fluoro-β-hydroxy enamine), depending on factors like steric hindrance from the cyclohexyl group and the acidity of the intermediate.

Table 1: Factors Influencing the Competition Between Cyclization and Elimination

FactorFavors CyclizationFavors EliminationRationale
Nucleophile Structure Pre-organized for intramolecular attack (e.g., correct chain length)Sterically hindered; formation of a stable conjugated systemThe geometry of the ring-opened intermediate must allow the nucleophilic center to reach the electrophilic carbon.
Reaction Kinetics Fast intramolecular reaction rateSlow cyclization rate; increased acidity of protons alpha to activating groupsIf the intramolecular ring-closure is slow, intermolecular processes or elimination have more time to occur. bristol.ac.uk
Leaving Group A poorer leaving group on the cyclization terminusA good leaving group (like fluoride) on the β-carbonThe propensity for β-fluoride elimination is a key characteristic of fluorinated intermediates. researchgate.net
Fluorine Migration Phenomena (e.g., 1,2- and 1,5-shifts)

Rearrangements involving the migration of atoms or groups are fundamental in organic chemistry, particularly in intermediates with cationic character. While direct evidence for fluorine migration in this compound is not documented, the behavior of analogous systems allows for informed predictions.

Under acidic conditions, protonation of the epoxide oxygen would generate an oxonium ion, which can open to form a transient carbocationic species. This species is ripe for rearrangement. While 1,2-hydride or 1,2-alkyl shifts are common, the presence of fluorine allows for the possibility of a 1,2-fluorine shift. Such rearrangements are driven by the formation of a more stable carbocation. For instance, a 1,2-fluorine shift could potentially move the fluorine atom to an adjacent carbon if it results in a more stabilized cationic center.

Furthermore, the cyclohexyl moiety introduces the possibility of more complex rearrangements, including 1,5-hydride shifts. In reactions of other complex epoxides, intramolecular cascades involving multiple 1,2-hydride and 1,2-methyl migrations have been observed to generate thermodynamically stable products. arkat-usa.org A similar cascade could be initiated by the ring-opening of this compound under specific catalytic conditions, potentially involving hydride shifts from the cyclohexyl ring to the electron-deficient carbon of the opened epoxide.

Base-Mediated Rearrangements and C-F Bond Cleavage

The reaction of epoxides with bases is a cornerstone of their chemistry, typically proceeding via an SN2 mechanism. beilstein-journals.orgkhanacademy.org In the case of this compound, the strong inductive effect of the two fluorine atoms makes the C2 carbon highly electrophilic. A strong base or nucleophile would attack this carbon, cleaving the C-O bond.

This initial ring-opening can be followed by rearrangements. For example, base-catalyzed ring contraction has been observed in related systems. nih.gov More significantly, the resulting intermediate, an α,α-difluoro alkoxide, is primed for C-F bond cleavage. The loss of a fluoride ion is a common pathway, particularly when it leads to a stable product like an α-fluoro ketone via a process analogous to the Curtius rearrangement's concerted mechanism. nih.gov

Organocatalytic Approaches to Ring-Opening

Organocatalysis offers a metal-free strategy for promoting epoxide ring-opening reactions with high selectivity. nih.gov Various organocatalytic systems are applicable to the ring-opening of fluorinated epoxides.

Brønsted Acids and Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can act as powerful promoters for epoxide ring-opening by activating the epoxide through hydrogen bonding, enhancing its electrophilicity without needing a strong Lewis acid. arkat-usa.orgarkat-usa.org

Frustrated Lewis Pairs (FLPs): FLPs, which are combinations of a bulky Lewis acid and a Lewis base that cannot quench each other, can activate epoxides. The Lewis acid (e.g., a borane) coordinates to the epoxide oxygen, while the Lewis base (e.g., a phosphine) attacks one of the carbons, leading to a zwitterionic intermediate that can be trapped or rearrange. nih.gov

Cooperative Dual-Catalyst Systems: Enantioselective ring-opening with fluoride can be achieved using a cooperative system, for instance, combining a chiral amine and a chiral Lewis acid. acs.org This approach could be used for the desymmetrization of similar meso-epoxides.

N-Heterocyclic Carbenes (NHCs): NHCs are potent nucleophilic catalysts capable of initiating the ring-opening polymerization of strained heterocycles like aziridines, suggesting their potential utility for similar reactions with difluorooxiranes. rsc.org

Role of Ion Pairs and Concerted Mechanisms

The mechanism of epoxide ring-opening is often concerted, following an SN2 pathway where the nucleophile attacks as the C-O bond breaks. beilstein-journals.org This is particularly expected for reactions with strong nucleophiles under neutral or basic conditions, leading to an inversion of stereochemistry at the site of attack.

The role of ion pairs becomes significant in reactions involving charged reagents or catalysts. For instance, in fluorinations using reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF), the fluoride ion is the active nucleophile, but its reactivity is modulated by its solvation and association with the counter-ion. core.ac.uk In aqueous media, fluoride ions are heavily solvated, reducing their nucleophilicity. core.ac.uk The use of latent fluoride sources or phase-transfer catalysts can generate a more "naked" and reactive fluoride anion. acs.org

In organocatalytic systems, such as those mediated by FLPs, the reaction proceeds through zwitterionic intermediates where the cationic and anionic centers are part of the same molecule or exist as a tightly associated ion pair. nih.gov The fate of this intermediate—whether it cyclizes, eliminates, or is trapped—is heavily influenced by the stability and proximity of the ions within this pair.

Reactivity at the Cyclohexyl Moiety

The primary site of reactivity in this compound is unequivocally the strained and electronically activated difluorooxirane ring. Under most conditions (nucleophilic, basic, or mild acidic), the cyclohexyl ring is expected to be a passive spectator group. It is a saturated hydrocarbon moiety and generally unreactive unless subjected to harsh conditions like strong acids or radical initiators, which would likely decompose the oxirane ring first.

However, the cyclohexyl group can exert significant steric influence, directing incoming nucleophiles to the less hindered C3 position of the oxirane. Furthermore, in reactions that proceed through carbocationic intermediates (e.g., strong Lewis acid catalysis), the cyclohexyl ring could participate electronically through transannular interactions or 1,n-hydride shifts, as discussed in the context of fluorine migration phenomena.

Polymerization and Oligomerization Mechanisms

The high ring strain and electrophilicity of the difluorooxirane ring make this compound a potential monomer for ring-opening polymerization (ROP). Simple fluorinated oxiranes like 2,2-difluorooxirane (B12103324) are known to act as monomers. evitachem.com The polymerization can proceed via several mechanisms, often initiated by radicals, cations, or anions.

Radical Polymerization: Azo compounds can be used as radical initiators, which decompose upon heating or irradiation to form radicals that can attack the oxirane ring and propagate a polymer chain. fujifilm.com

Organocatalytic ROP: This has emerged as a powerful method for producing well-defined polymers. researchgate.net Catalysts like N-heterocyclic carbenes (NHCs) or strong organic bases can initiate polymerization, sometimes in a living/controlled manner, allowing for the synthesis of polymers with low dispersity and controlled molecular weights. rsc.orgstanford.edu The mechanism can be zwitterionic or anionic depending on the catalyst and monomer. stanford.edu

Anionic ROP: Strong nucleophiles can initiate anionic ROP, where the propagating species is an alkoxide.

Cationic ROP: Lewis or Brønsted acids can initiate polymerization by activating the epoxide monomer. However, this method can be complicated by side reactions.

The polymerization of this compound would likely yield a fluorinated polymer, where the properties (e.g., thermal stability, chemical resistance, refractive index) are significantly influenced by the high fluorine content.

Table 2: Potential Ring-Opening Polymerization Mechanisms for this compound

Polymerization TypeInitiator/Catalyst ExamplePropagating SpeciesKey Features
Organocatalytic ROP N-Heterocyclic Carbene (NHC), Thiourea/AmineZwitterionic or AnionicControlled molecular weight, low polydispersity, metal-free. researchgate.netstanford.edu
Anionic ROP Organolithium, alkoxidesAlkoxideCan be living, but sensitive to impurities.
Cationic ROP BF₃·OEt₂, Triflic acidCarbocation/Oxonium ionProne to chain transfer and termination reactions. core.ac.uk
Radical ROP Azo Initiators (AIBN)RadicalUseful for vinyl monomers; can be applied to epoxides. fujifilm.com
Plasma Polymerization Plasma fieldVarious reactive speciesForms highly cross-linked, thin polymer films. google.com

Cationic Initiated Ring-Opening Polymerization

In the realm of epoxide polymerization, cationic ring-opening polymerization (CROP) is a well-established method. acs.org Generally, the process is initiated by a protonic acid or a Lewis acid, which activates the epoxide by protonating or coordinating to the oxygen atom. This activation makes the carbon atoms of the oxirane ring more electrophilic and susceptible to nucleophilic attack by another monomer molecule. The propagation then proceeds via a chain-growth mechanism, typically involving an active chain end with a tertiary oxonium ion.

For a hypothetical cationic polymerization of this compound, the fluorine atoms would significantly impact the reaction. The electron-withdrawing nature of fluorine would destabilize the cationic propagating species, potentially making the polymerization more challenging to control and leading to lower molecular weights or slower reaction rates compared to non-fluorinated analogs. However, without experimental data, this remains a theoretical consideration.

Anionic Initiated Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of epoxides is another fundamental polymerization technique, typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. researchgate.netlibretexts.org The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of an alkoxide, which then acts as the propagating species.

In the case of this compound, the strong electron-withdrawing effect of the two fluorine atoms would render the adjacent carbon atoms highly electrophilic. This enhanced electrophilicity would likely facilitate the nucleophilic attack by the initiator and propagating chain end. However, the stability of the resulting fluoroalkoxide propagating species and potential side reactions induced by the fluorine substituents would be critical factors influencing the polymerization behavior. Specific research on this system is required to elucidate these aspects.

Control of Polymer Architecture and Molecular Weight

The control over polymer architecture (e.g., linear, branched) and molecular weight is a crucial aspect of modern polymer chemistry. In ring-opening polymerizations, this control is typically achieved by careful selection of initiators, catalysts, and reaction conditions, and by maintaining a "living" polymerization character, where termination and chain transfer reactions are minimized.

For any potential polymerization of this compound, achieving such control would necessitate a deep understanding of its specific reactivity. The polarity, steric hindrance from the cyclohexyl group, and the electronic effects of the fluorine atoms would all play a role. The development of controlled polymerization methods would require extensive experimental investigation to identify suitable catalyst systems and reaction parameters that could effectively manage the reactivity of this specific monomer.

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexyl 2,3 Difluorooxirane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. For 2-Cyclohexyl-2,3-difluorooxirane, a combination of ¹H, ¹⁹F, and ¹³C NMR, supplemented by two-dimensional (2D) experiments, would be indispensable for unambiguously assigning the atomic connectivity and stereochemistry.

¹H NMR for Proton Environment Differentiation and Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of multiplets corresponding to the protons of the cyclohexyl ring. The chemical shifts of these protons would be influenced by their spatial relationship to the electronegative difluorooxirane ring. The methine proton on the carbon adjacent to the oxirane (C1' of the cyclohexyl group) is expected to be the most deshielded of the cyclohexyl protons due to the inductive effect of the nearby oxygen and fluorine atoms. The remaining methylene (B1212753) protons of the cyclohexyl ring would likely appear as a complex, overlapping series of multiplets in the upfield region of the spectrum.

Key to the analysis would be the homonuclear coupling constants (³JHH) which provide information about the dihedral angles between adjacent protons, aiding in the determination of the conformational preferences of the cyclohexyl ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
Cyclohexyl-H1'2.5 - 3.0m-
Cyclohexyl-H (axial)1.0 - 1.8m-
Cyclohexyl-H (equatorial)1.5 - 2.2m-
Oxirane-H4.5 - 5.0ddJHF, JHH

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Chemical Shift Dispersion and Fluorine-Fluorine Coupling

With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. alfa-chemistry.com In this compound, the two fluorine atoms are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to two distinct signals in the ¹⁹F NMR spectrum. The large chemical shift range of ¹⁹F NMR would lead to excellent signal dispersion, minimizing the likelihood of overlap. nih.govmagritek.com

The spectrum would be further characterized by geminal fluorine-fluorine coupling (²JFF) and vicinal fluorine-proton coupling (³JHF) with the proton on the oxirane ring and potentially longer-range couplings with the cyclohexyl protons. These coupling constants are invaluable for confirming the connectivity and stereochemical arrangement of the fluorine atoms. semanticscholar.org

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
F (cis to cyclohexyl)-150 to -170dd²JFF, ³JHF
F (trans to cyclohexyl)-160 to -180dd²JFF, ³JHF

Note: Chemical shifts are referenced to a standard such as CFCl₃. Predicted values are estimates.

¹³C NMR for Carbon Backbone Elucidation and Quaternary Centers

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be characterized by signals for the cyclohexyl carbons and the two carbons of the difluorooxirane ring.

The carbon atom of the oxirane ring bonded to the cyclohexyl group (C2) would appear as a quaternary carbon, and its chemical shift would be significantly influenced by the attached oxygen, fluorine, and cyclohexyl substituents. The other oxirane carbon (C3), bonded to a fluorine and a hydrogen, would also have a characteristic chemical shift. The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C2 (Oxirane)80 - 90
C3 (Oxirane)75 - 85
C1' (Cyclohexyl)35 - 45
C2', C6' (Cyclohexyl)25 - 35
C3', C5' (Cyclohexyl)20 - 30
C4' (Cyclohexyl)20 - 30

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively connect the proton, fluorine, and carbon signals, a suite of 2D NMR experiments would be employed. harvard.eduwikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the cyclohexyl ring, helping to trace the connectivity of the aliphatic chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the specific ¹H signals to their corresponding ¹³C signals in the cyclohexyl moiety and for the C3-H3 bond of the oxirane.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are particularly useful for identifying characteristic functional groups.

Characteristic Stretches and Bends of the Oxirane Ring

The three-membered, strained ring of the oxirane will exhibit characteristic vibrational modes. vibrationdata.com The C-O and C-C bond stretches within the ring are expected to appear in the fingerprint region of the IR and Raman spectra. The presence of two highly electronegative fluorine atoms will significantly influence these vibrational frequencies.

Specifically, the asymmetric and symmetric stretching of the C-F bonds will give rise to strong absorptions in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. The oxirane ring breathing mode, a symmetric expansion and contraction of the entire ring, is often a prominent feature in the Raman spectrum. researchgate.net

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Cyclohexyl)2850 - 3000Medium-StrongMedium
C-F Stretch1000 - 1400StrongWeak
C-O-C Asymmetric Stretch1250 - 1280StrongWeak
Oxirane Ring Breathing800 - 950WeakStrong
C-C Stretch (Ring)850 - 950MediumMedium

Note: Predicted values are estimates and subject to variation.

Identification of C-F Vibrational Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In the case of this compound, the carbon-fluorine (C-F) stretching vibrations are of particular interest.

The C-F stretching absorptions are typically found in the fingerprint region of the IR spectrum, generally between 1400 cm⁻¹ and 1000 cm⁻¹. The exact frequency of these vibrations is sensitive to the molecular environment, including the presence of other substituents and the strain of the ring system. For fluorinated epoxides, the C-F stretching bands are expected to be strong and sharp. In a molecule like this compound, which contains two C-F bonds, one would anticipate observing distinct stretching frequencies for the C-F bond at the cyclohexyl-substituted carbon and the C-F bond at the adjacent carbon. This difference arises from the varying electronic environments and steric interactions.

Based on data for other fluorinated organic compounds, the C-F stretching vibrations for this compound can be predicted to appear in the range of 1100-1050 cm⁻¹. tanta.edu.eglibretexts.org The presence of the electron-withdrawing fluorine atoms also influences the vibrational frequencies of the oxirane ring, potentially shifting the ring breathing and C-O stretching modes. A patent on fluorocarbon epoxides notes that these compounds exhibit a strong absorption band in the infrared spectrum between 6.0 and 7.5 microns (approximately 1667 to 1333 cm⁻¹), which is characteristic of fluorinated olefin epoxides. google.com

Table 1: Predicted C-F Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-F Stretch (C2) 1080 - 1120 Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) peak of this compound is expected to be observed, although its intensity may be weak due to the strained nature of the epoxide ring, which can lead to facile fragmentation. nsf.govuga.edu The presence of fluorine atoms does not introduce significant isotopic peaks, as fluorine is monoisotopic (¹⁹F). Therefore, the isotopic pattern of the molecular ion will primarily be determined by the natural abundance of ¹³C.

The fragmentation of cyclic ethers in mass spectrometry is often characterized by α-cleavage and inductive cleavage. uga.edunih.gov For this compound, several key fragmentation pathways can be anticipated, providing valuable structural information.

One of the most common fragmentation mechanisms for cyclic ethers is initiated by the loss of an electron from the oxygen atom, followed by β-scission. nih.gov The fragmentation of halogenated epoxides can also be influenced by the loss of the halogen atom or a hydrohalide molecule. researchgate.net

A primary fragmentation pathway would likely involve the cleavage of the bond between the cyclohexyl group and the oxirane ring, leading to a stable cyclohexyl cation or a fragment containing the difluorooxirane ring. Another significant fragmentation could be the loss of a fluorine atom or a molecule of hydrogen fluoride (B91410) (HF). The fragmentation of the oxirane ring itself can also occur, leading to various smaller charged species. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the molecule. nsf.govmiamioh.edu

Table 2: Predicted Key Fragmentation Ions for this compound

Fragment Ion Proposed Structure/Loss Predicted m/z
[M - C₆H₁₁]⁺ Loss of cyclohexyl radical
[M - F]⁺ Loss of a fluorine radical
[M - HF]⁺ Loss of hydrogen fluoride
[C₆H₁₁]⁺ Cyclohexyl cation 83

High-resolution mass spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a molecule by providing a highly accurate mass measurement. acs.orgnih.gov For this compound, HRMS would be used to determine its exact mass to within a few parts per million (ppm). This level of accuracy allows for the confident assignment of the molecular formula C₈H₁₂F₂O, distinguishing it from other potential isobaric compounds. HRMS is particularly valuable in the analysis of fluorinated compounds, as it can help to identify and quantify both known and unknown fluorinated substances in complex mixtures. acs.orgnih.govresearchgate.net

X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and the relative and absolute configuration of the stereocenters.

The crystal structure would reveal the conformation of the cyclohexyl ring and its orientation relative to the difluorooxirane ring. It would also provide unequivocal evidence for the cis or trans relationship of the two fluorine atoms on the oxirane ring. While no specific crystal structure for this compound is available, studies on similar substituted oxiranes and cyclohexyl-containing compounds demonstrate the power of this technique in elucidating detailed structural features. researchgate.netnih.govgoogle.com

Theoretical and Computational Insights into 2 Cyclohexyl 2,3 Difluorooxirane Chemistry

Reaction Mechanism Predictions and Energetics

Solvent Effects and Catalytic Cycle Modeling

No computational studies detailing the influence of different solvents on the reaction mechanisms or stability of 2-Cyclohexyl-2,3-difluorooxirane were identified. Research in this area would typically involve quantum chemical calculations, such as Density Functional Theory (DFT) with various solvent models (e.g., Polarizable Continuum Models like PCM or SMD), to understand how the dielectric constant and specific solvent-solute interactions might influence reaction pathways, transition state energies, and product distributions.

Similarly, no literature was found on the modeling of catalytic cycles involving this specific difluorooxirane. Such studies would be crucial for understanding its potential transformations in the presence of catalysts, for instance, in ring-opening reactions or rearrangements. This would involve mapping the potential energy surface of the entire catalytic process, identifying intermediates and transition states, and calculating activation barriers.

Stereochemical Outcomes from Computational Modeling

Diastereomeric and Enantiomeric Excess Prediction

The prediction of diastereomeric and enantiomeric excess (d.e. and e.e.) for reactions producing or involving this compound requires detailed computational modeling of stereoselective reactions. This typically involves calculating the transition state energies for the formation of different stereoisomers. The relative energy differences between these transition states, as dictated by the Curtin-Hammett principle, would allow for a theoretical prediction of the stereochemical outcome. No such predictive studies for this compound are currently available.

Conformational Preferences and Interconversion Barriers

A thorough conformational analysis of this compound would be necessary to understand its reactivity and spectroscopic properties. This would involve computational methods to identify the various stable conformers arising from the rotation of the cyclohexyl group and the puckering of the oxirane ring. Calculations of the relative energies of these conformers and the energy barriers for their interconversion would provide insight into the molecule's dynamic behavior. While general principles of conformational analysis for fluorinated and cyclic systems are well-established, specific data for this compound is absent.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic data, such as NMR (¹H, ¹³C, ¹⁹F) and IR spectra. Methods like GIAO (Gauge-Including Atomic Orbital) are commonly used for NMR chemical shift predictions, while vibrational frequency calculations can predict IR absorption bands. These theoretical spectra can then be correlated with experimental data to confirm the structure and stereochemistry of a synthesized compound. However, without experimental or computational spectroscopic data for this compound, this analysis cannot be performed.

Emerging Applications of 2 Cyclohexyl 2,3 Difluorooxirane in Advanced Chemical Technologies

Strategic Building Block in Organic Synthesis

The inherent reactivity of the epoxide ring, coupled with the presence of two fluorine atoms, positions 2-Cyclohexyl-2,3-difluorooxirane as a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms polarizes the carbon-oxygen bonds of the oxirane ring, making it susceptible to nucleophilic attack. This reactivity is the foundation for its utility in constructing a variety of fluorinated organic structures.

Synthesis of Complex Fluorinated Molecules and Scaffolds

The ring-opening of this compound with various nucleophiles provides a direct route to a range of difluorinated molecules. The cyclohexyl group offers steric bulk, which can influence the regioselectivity of the ring-opening reaction, and provides a lipophilic scaffold that can be desirable in the synthesis of bioactive compounds.

The synthesis of complex fluorinated molecules often involves the strategic introduction of fluorine at a late stage. However, using building blocks like this compound allows for the incorporation of the crucial difluoromethyl group early in a synthetic sequence. This approach can be more efficient and avoid the harsh conditions often required for direct fluorination. The development of methods for synthesizing fluorinated amino acids and other complex structures highlights the importance of such fluorinated building blocks. nih.gov

Diversification to Various Fluorinated Functional Groups

The difluorooxirane moiety is a precursor to a variety of other fluorinated functional groups. For instance, reaction with reducing agents can yield difluoroalcohols. Hydrolysis under acidic or basic conditions can lead to the formation of α-hydroxy ketones. These transformations allow chemists to access a diverse array of fluorinated compounds from a single starting material.

Table 2: Potential Transformations of this compound

Reagent/ConditionResulting Functional Group
Nucleophile (e.g., R-MgBr)Difluoroalcohol
Acid/Base Hydrolysisα-Hydroxy Ketone
Reducing Agent (e.g., LiAlH4)Difluoroalcohol
AminesAmino Alcohol

The ability to convert the difluorooxirane into other functionalities is a key advantage, enabling the synthesis of a wide range of molecules with tailored properties. The introduction of fluorine can significantly impact the acidity, basicity, and metabolic stability of a molecule, making this a valuable strategy in medicinal chemistry and agrochemical research. beilstein-journals.org

Asymmetric Synthesis of Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. The asymmetric ring-opening of epoxides is a well-established strategy for the synthesis of chiral molecules. mdpi.comnih.gov In the case of this compound, the use of chiral catalysts can, in principle, lead to the selective formation of one enantiomer of the ring-opened product.

While specific studies on the asymmetric synthesis using this compound are not widely reported, the principles of asymmetric catalysis are applicable. Chiral Lewis acids or organocatalysts could be employed to activate the epoxide towards nucleophilic attack, leading to enantioenriched products. sioc-journal.cn The development of such methodologies would significantly enhance the utility of this building block in the synthesis of chiral fluorinated drugs and other high-value chemicals.

Advanced Materials Science and Engineering

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers and materials highly desirable for a range of advanced applications. This compound serves as a valuable monomer and precursor in the development of such high-performance materials.

Monomer for High-Performance Fluoropolymers (e.g., elastomers, membranes)

Fluoropolymers are a class of polymers that contain fluorine atoms in their structure. They are known for their exceptional properties, including high resistance to heat, chemicals, and weathering. The polymerization of fluorinated epoxides is a known method for producing polyethers with a high fluorine content.

This compound can potentially be used as a monomer in ring-opening polymerization reactions to produce fluorinated polyethers. The resulting polymers would possess a unique combination of properties derived from the fluorinated backbone and the bulky cyclohexyl side chains. These side chains could impact the polymer's glass transition temperature, solubility, and mechanical properties, potentially leading to the development of novel elastomers and membranes with tailored performance characteristics. The synthesis of fluorinated polymers is a critical area of research for developing advanced materials.

Precursor for Specialty Coatings and Adhesives with Tailored Properties

The low surface energy of fluorinated compounds makes them ideal for creating non-stick and water-repellent coatings. The reactivity of the oxirane ring in this compound allows it to be chemically grafted onto surfaces or incorporated into polymer networks. This can be exploited to create specialty coatings with enhanced durability, hydrophobicity, and chemical resistance.

Furthermore, the ability of the epoxide group to react with a variety of functional groups makes it a useful component in the formulation of high-strength adhesives. By incorporating this compound into an adhesive formulation, it is possible to improve its thermal stability and chemical resistance, making it suitable for demanding applications in the aerospace, automotive, and electronics industries.

Development of Functional Fluorinated Oligomers

The creation of oligomers with precisely controlled properties is a major goal in materials science. Fluorinated oligomers are of particular interest for their unique combination of hydrophobicity, lipophobicity, thermal stability, and low surface energy. The ring-opening polymerization of fluorinated epoxides is a powerful method for synthesizing functionalized fluorinated oligomers, such as perfluoropolyethers (PFPEs). pageplace.de

This compound is a promising monomer for this purpose. The presence of the gem-difluoro group on the epoxide ring significantly influences its reactivity and the properties of the resulting oligomers. The polymerization can be initiated to proceed via different pathways, leading to oligomers with distinct backbone structures. The cyclohexyl group introduces a bulky, aliphatic character, which can be used to tune the physical properties of the oligomer, such as its solubility, viscosity, and film-forming capabilities.

For example, anionic polymerization of this compound could yield polyethers where the repeating unit retains the difluoromethylene group adjacent to the oxygen atom. The properties of these oligomers can be tailored by controlling their molecular weight and end-capping with functional groups. pageplace.de The synthesis of such oligomers often involves the radical oligomerization of monomers in the presence of a functional chain-transfer agent, like a mercaptan, to install desired end-groups. pageplace.de

Table 1: Representative Structures of Oligomers Derived from this compound

Initiator/MethodRepresentative Repeat UnitPotential Properties
Anionic (e.g., CsF)-[O-CF(Cyclohexyl)-CHF]-High thermal stability, chemical inertness
Cationic (e.g., Lewis Acid)-[O-CHF-CF(Cyclohexyl)]-Modified solubility due to different backbone polarity
Functional InitiatorHO-[O-CF(Cyclohexyl)-CHF]n-RTerminal functionality for cross-linking or surface anchoring

The resulting functional oligomers are candidates for applications as high-performance lubricants, hydrophobic and oleophobic coatings, and components in advanced electronic devices. pageplace.de Further research into the controlled polymerization of this monomer is expected to yield a new class of materials with highly tunable characteristics.

Enabling Technology in Interdisciplinary Research

Beyond its role as a monomer, this compound serves as a valuable tool in fundamental chemical research, enabling deeper understanding of reaction mechanisms and providing access to novel chemical entities.

The unique structure of this compound makes it an excellent substrate for studying the mechanisms of epoxide ring-opening reactions. The presence of two fluorine atoms provides a powerful spectroscopic handle; ¹⁹F NMR spectroscopy can be used to monitor the reaction progress and identify intermediates with high sensitivity and without the background noise common in ¹H NMR. chemrxiv.org

The regioselectivity of the epoxide ring-opening is a key mechanistic question. Nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring, and the outcome is governed by a complex interplay of steric and electronic factors. The bulky cyclohexyl group sterically hinders attack at the C2 position, while the two electron-withdrawing fluorine atoms electronically activate the ring and influence the stability of potential carbocationic intermediates.

Studies on similar fluorinated systems have shown that ring-opening with reagents like hydrogen fluoride-triethylamine (HF·Et₃N) can proceed with high regioselectivity to yield fluorohydrins. bohrium.com In the case of this compound, this reaction would be a subject of interest to determine whether the nucleophilic fluoride (B91410) ion attacks the cyclohexyl-bearing carbon or the adjacent carbon. Such studies provide fundamental insights into the directing effects of fluorine in Sₙ2 and Sₙ1-like reactions. bohrium.comnih.gov The outcomes of these mechanistic investigations are crucial for predicting and controlling the synthesis of complex fluorinated molecules.

Table 2: Factors Influencing Regioselectivity in the Ring-Opening of this compound

FactorInfluence on Reaction PathwayExpected Outcome
Steric Hindrance The bulky cyclohexyl group shields the C2 position from nucleophilic attack.Favors attack at the C3 position.
Electronic Effects The C-F bonds are highly polarized, influencing the electrophilicity of C2 and C3.May stabilize partial positive charge, influencing Sₙ1 vs. Sₙ2 character.
Reaction Conditions Acidic vs. basic conditions dictate the nature of the attacking nucleophile and the protonation state of the epoxide oxygen.Can completely alter the regiochemical outcome. bohrium.com
Nucleophile The size and hardness/softness of the nucleophile affect its preference for the attack site.Hard nucleophiles may favor one site, while soft nucleophiles favor another.

Fluorinated epoxides are valuable precursors for synthesizing a wide array of specialized chemical reagents and building blocks. rsc.orgbeilstein-journals.org Their ability to undergo ring-opening and subsequent transformations allows for the introduction of fluorine and other functionalities into a molecular scaffold.

A significant application for epoxides is their conversion into other heterocyclic systems. For instance, recent research has demonstrated that epoxides can be catalytically converted into fluorinated oxetanes, which are highly valuable four-membered ring systems in medicinal chemistry. sciencedaily.com Applying this methodology to this compound could provide a synthetic route to novel α,α-difluoro-oxetanes bearing a cyclohexyl group. This transformation involves the selective insertion of a difluorocarbene species, facilitated by a copper catalyst, into the epoxide C-O bond. sciencedaily.com

Furthermore, the ring-opening of this compound with various nucleophiles can generate a library of unique difluorinated alcohols. These products, such as 2-cyclohexyl-2,3-difluoropropane-1-ol derivatives, can serve as chiral synthons or be further elaborated into more complex molecules, including potential pharmaceutical or agrochemical candidates. chinesechemsoc.org The combination of the rigid cyclohexyl scaffold and the unique electronic signature of the two fluorine atoms makes these derived reagents attractive for creating compounds with tailored properties like metabolic stability and binding affinity. chinesechemsoc.org

Future Research Perspectives and Challenges in 2 Cyclohexyl 2,3 Difluorooxirane Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The development of sustainable and green synthetic methods is a cornerstone of modern chemistry. rsc.orgrsc.org For a target molecule like 2-Cyclohexyl-2,3-difluorooxirane, this presents both a challenge and an opportunity.

Current Challenges:

Atom Economy: Traditional fluorination methods often suffer from poor atom economy, utilizing stoichiometric reagents that generate significant waste. rsc.org

Harsh Reagents: The synthesis of fluorinated compounds can involve hazardous reagents, such as elemental fluorine or strong acids, which are not aligned with green chemistry principles.

Solvent Use: Many existing protocols for the synthesis of fluorinated heterocycles rely on chlorinated or other non-environmentally friendly solvents. rsc.org

Future Research Directions:

Catalytic Fluorination: A primary goal will be the development of catalytic methods for the direct fluorination of a suitable precursor to this compound. This would significantly improve the atom economy and reduce waste.

Enzymatic Synthesis: Exploring enzymatic pathways for the synthesis could offer a highly selective and environmentally benign alternative. For instance, the use of enzymes could circumvent the need for protecting groups, further streamlining the synthesis. rsc.org

Benign Solvents: Research into the use of greener solvents, such as water, ionic liquids, or supercritical fluids like carbon dioxide, for the synthesis of fluorinated compounds is a promising avenue. nih.gov

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention Design synthetic routes that minimize waste generation.
Atom Economy Develop catalytic reactions to maximize the incorporation of all materials. rsc.org
Less Hazardous Synthesis Avoid the use of toxic and hazardous fluorinating agents.
Safer Solvents Utilize water, supercritical fluids, or other benign solvents. rsc.orgnih.gov
Catalysis Employ catalytic reagents over stoichiometric ones for improved efficiency and selectivity. rsc.org

Development of Highly Selective and Efficient Catalytic Systems

The development of catalytic systems is crucial for the efficient and selective synthesis of complex molecules like this compound.

Current Challenges:

Regio- and Stereoselectivity: Controlling the regio- and stereochemistry during the introduction of fluorine atoms and the formation of the oxirane ring is a significant challenge.

Catalyst Deactivation: Fluorinated compounds can be harsh on catalysts, leading to deactivation and reduced efficiency.

Substrate Specificity: Many existing catalytic systems are not broadly applicable and may not be effective for the specific substrate required for this compound synthesis.

Future Research Directions:

Novel Ligand Design: The design of novel chiral ligands for metal-based catalysts could enable highly stereoselective fluorination and epoxidation reactions. diva-portal.orgmit.edu

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative that can provide high levels of stereocontrol.

Catalyst TypePotential Application in this compound SynthesisKey Challenges
Metal-based Catalysts Stereoselective fluorination and epoxidation. diva-portal.orgmit.eduCatalyst deactivation, metal contamination of the product.
Organocatalysts Asymmetric synthesis to control stereochemistry.Lower turnover numbers compared to metal catalysts.
Enzymes Green and highly selective synthesis. rsc.orgLimited stability in organic solvents, substrate scope.
Nanocatalysts High surface area for improved reactivity and ease of separation. diva-portal.orgPotential for leaching and aggregation.

Innovative Methodologies for Complex Stereochemical Control

The presence of multiple stereocenters in this compound necessitates the development of innovative methodologies for precise stereochemical control.

Current Challenges:

Diastereoselectivity: Achieving high diastereoselectivity in the synthesis of polysubstituted cyclic systems is often difficult.

Enantioselectivity: The development of enantioselective methods for the synthesis of chiral fluorinated compounds is a major hurdle.

Future Research Directions:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters in a controlled manner.

Asymmetric Catalysis: As mentioned previously, the development of new chiral catalysts will be paramount for controlling the stereochemical outcome of the reaction. diva-portal.orgmit.edu

Substrate-Controlled Synthesis: Designing substrates with inherent stereochemical biases that can direct the outcome of subsequent reactions. rsc.org

Stereochemical ChallengePotential Innovative Methodology
Control of Relative Stereochemistry Substrate-controlled diastereoselective reactions. rsc.org
Control of Absolute Stereochemistry Asymmetric catalysis with chiral ligands or organocatalysts. diva-portal.orgmit.edu
Access to all Stereoisomers Development of stereodivergent synthetic routes.

Integration with Continuous Flow and Automated Synthesis

Continuous flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of potentially hazardous or unstable compounds. researchgate.netbeilstein-journals.orgacs.org

Current Challenges:

Reactor Compatibility: The reactive nature of some fluorinating agents can pose challenges for the materials used in flow reactors.

Process Optimization: The optimization of reaction parameters in a continuous flow system can be complex and time-consuming.

Inline Analysis: The development of robust inline analytical techniques for monitoring reaction progress is essential for effective process control.

Future Research Directions:

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, leading to improved reaction control and yields. mdpi.com

Automated Platforms: Fully automated synthesis platforms can enable high-throughput screening of reaction conditions and facilitate the rapid optimization of the synthesis of this compound. acs.orgrsc.org

TechnologyAdvantage for this compound Synthesis
Continuous Flow Improved safety, enhanced heat and mass transfer, scalability. researchgate.netbeilstein-journals.org
Automated Synthesis High-throughput screening, rapid optimization, reproducibility. acs.orgrsc.org
Inline Purification Reduced workup time, improved product purity.

Unexplored Reactivity Patterns and Novel Transformations

The reactivity of this compound is largely unknown, presenting a fertile ground for discovering novel chemical transformations.

Current Challenges:

Ring-Opening Reactions: Predicting the regioselectivity of the oxirane ring-opening is complicated by the electronic effects of the two fluorine atoms. Computational studies on other fluorinated epoxides suggest that nucleophilic attack may occur at the more sterically hindered carbon, contrary to what is typically observed. researchgate.net

Rearrangement Reactions: The presence of the strained three-membered ring and the electron-withdrawing fluorine atoms could lead to unexpected rearrangement pathways.

Future Research Directions:

Nucleophilic Ring-Opening: A systematic study of the ring-opening of this compound with a variety of nucleophiles would provide valuable insights into its reactivity.

Lewis Acid Catalysis: Investigating the use of Lewis acids to promote and control ring-opening and rearrangement reactions could unlock new synthetic possibilities.

Photochemical and Electrochemical Transformations: Exploring the behavior of this compound under photochemical or electrochemical conditions could lead to the discovery of novel transformations.

Reaction TypePotential Outcome for this compound
Nucleophilic Ring-Opening Synthesis of functionalized fluorinated cyclohexanols. researchgate.net
Lewis Acid-Catalyzed Rearrangement Formation of fluorinated ketones or aldehydes.
Radical Reactions Generation of novel fluorinated radical intermediates for further functionalization. rsc.org

Advanced Computational Tools for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, which is particularly valuable for compounds that are difficult to synthesize or handle experimentally.

Current Challenges:

Accuracy of Models: The accurate prediction of the properties and reactivity of fluorinated compounds can be challenging for some computational methods due to the high electronegativity and lone pairs of fluorine.

Computational Cost: High-level computational methods that provide accurate results can be computationally expensive, limiting their application to smaller systems.

Future Research Directions:

DFT and Ab Initio Calculations: Employing Density Functional Theory (DFT) and other high-level ab initio methods to predict the structure, stability, and spectroscopic properties of this compound.

Reaction Mechanism Elucidation: Using computational modeling to investigate the mechanisms of potential synthetic and reactivity pathways, which can guide experimental efforts.

Machine Learning: The application of machine learning algorithms trained on experimental and computational data could lead to the development of predictive models for the properties and reactivity of fluorinated compounds.

Computational ToolApplication to this compound
Density Functional Theory (DFT) Prediction of geometry, spectroscopic properties, and reaction energetics.
Ab Initio Methods High-accuracy benchmarking of DFT results.
Molecular Dynamics (MD) Simulation of conformational dynamics and interactions with other molecules.
Machine Learning Prediction of properties and reactivity based on existing data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclohexyl-2,3-difluorooxirane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via epoxidation of a fluorinated cyclohexene precursor. Dimethyldioxirane (DMDO) is a selective oxidizing agent for epoxidation under mild conditions (0°C to room temperature, acetone solvent) . For fluorinated substrates, ensure anhydrous conditions to avoid side reactions with moisture. Yield optimization requires precise control of stoichiometry (1.1–1.3 equivalents of DMDO) and reaction time (2–4 hours). Characterization via <sup>19</sup>F NMR is critical to confirm regioselectivity and purity .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for fluorinated oxiranes?

  • Methodological Answer : Discrepancies in <sup>19</sup>F NMR chemical shifts may arise from solvent polarity, temperature, or stereoelectronic effects. Compare data across standardized conditions (e.g., CDCl3 at 25°C) and reference internal standards (e.g., CFCl3). Cross-validate with computational methods like density functional theory (DFT) to predict shifts and assign signals accurately. For unresolved conflicts, replicate experiments using protocols from peer-reviewed syntheses of analogous fluorinated epoxides .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Fluorinated epoxides are often moisture-sensitive and may release HF under acidic conditions. Use inert-atmosphere techniques (glovebox/Schlenk line) and personal protective equipment (PPE) including fluoropolymer-coated gloves. Store the compound under argon at –20°C in amber vials to prevent photodegradation. Emergency procedures should include calcium gluconate gel for accidental exposure to HF byproducts .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound be determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For crystalline challenges, use chiral derivatizing agents (e.g., Mosher’s acid chloride) followed by <sup>1</sup>H/<sup>19</sup>F NMR analysis. Alternatively, electronic circular dichroism (ECD) combined with time-dependent DFT (TDDFT) simulations can correlate experimental spectra with theoretical models to confirm enantiomeric excess .

Q. What mechanistic insights can explain competing ring-opening pathways in fluorinated oxiranes?

  • Methodological Answer : Fluorine’s electronegativity directs nucleophilic attack in epoxide ring-opening. Use kinetic isotope effects (KIE) and <sup>18</sup>O labeling to probe transition states. Computational studies (DFT/MD simulations) can map energy barriers for pathways such as SN<sup>2</sup> (backside attack) vs. SN<sup>1</sup> (carbocation formation). Experimentally, vary nucleophiles (e.g., Grignard reagents vs. amines) and monitor regioselectivity via <sup>19</sup>F NMR .

Q. How do steric and electronic effects of the cyclohexyl group influence the reactivity of 2,3-difluorooxirane?

  • Methodological Answer : The cyclohexyl moiety imposes steric hindrance, slowing ring-opening reactions at the substituted carbon. Electronic effects can be quantified using Hammett substituent constants (σmp) for fluorine. Compare reaction rates with less hindered analogs (e.g., 2,3-difluorooxirane) under identical conditions. Cyclic voltammetry may reveal electronic stabilization of transition states .

Q. What strategies mitigate batch-to-batch variability in fluorinated oxirane synthesis?

  • Methodological Answer : Variability often stems from trace moisture or incomplete epoxidation. Implement rigorous drying protocols for solvents (molecular sieves) and substrates (azeotropic distillation). Use inline analytics (e.g., FTIR) to monitor reaction progress and terminate at consistent conversion rates. Statistical design of experiments (DoE) can identify critical parameters (e.g., temperature, stirring rate) for reproducibility .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Contradictions may arise from differing purity levels or decomposition pathways. Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition onset temperatures. Compare results with literature values for structurally similar fluorinated epoxides. Replicate disputed studies using identical instrumentation (e.g., heating rate 10°C/min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.